![molecular formula C11H17NO3S B13242360 4-{[(Furan-2-yl)methanesulfonyl]methyl}piperidine](/img/structure/B13242360.png)
4-{[(Furan-2-yl)methanesulfonyl]methyl}piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(Furan-2-yl)methanesulfonyl]methyl}piperidine is an organic compound with the molecular formula C₁₁H₁₇NO₃S It is characterized by the presence of a furan ring, a methanesulfonyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Furan-2-yl)methanesulfonyl]methyl}piperidine typically involves the following steps:
Formation of the Furan-2-ylmethanesulfonyl Chloride: This is achieved by reacting furan-2-ylmethanol with chlorosulfonic acid under controlled conditions to form furan-2-ylmethanesulfonyl chloride.
Reaction with Piperidine: The furan-2-ylmethanesulfonyl chloride is then reacted with piperidine in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-{[(Furan-2-yl)methanesulfonyl]methyl}piperidine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The methanesulfonyl group can be reduced to a methyl group under specific conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: 4-{[(Furan-2-yl)methyl]methyl}piperidine.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[(Furan-2-yl)methanesulfonyl]methyl}piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[(Furan-2-yl)methanesulfonyl]methyl}piperidine involves its interaction with specific molecular targets. The furan ring and methanesulfonyl group are key functional groups that contribute to its reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(Furan-2-yl)methyl]sulfamoyl}benzoic acid
- 2-{[(Furan-2-yl)methyl]sulfanyl}benzoic acid
Comparison
Compared to similar compounds, 4-{[(Furan-2-yl)methanesulfonyl]methyl}piperidine is unique due to the presence of both a piperidine ring and a methanesulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H17NO3S |
|---|---|
Molecular Weight |
243.32 g/mol |
IUPAC Name |
4-(furan-2-ylmethylsulfonylmethyl)piperidine |
InChI |
InChI=1S/C11H17NO3S/c13-16(14,9-11-2-1-7-15-11)8-10-3-5-12-6-4-10/h1-2,7,10,12H,3-6,8-9H2 |
InChI Key |
IKILZWZAKAJDCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CS(=O)(=O)CC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1H-Imidazol-2-ylmethyl)[2-(pyridin-2-yl)ethyl]amine](/img/structure/B13242289.png)

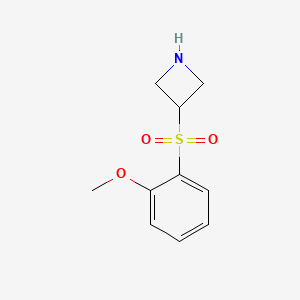
![{[2-(4-Chlorophenyl)ethyl]sulfanyl}methanimidamide](/img/structure/B13242308.png)
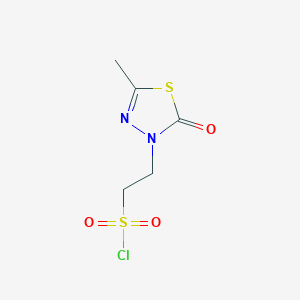
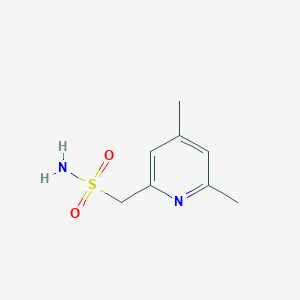
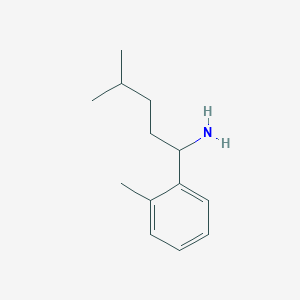
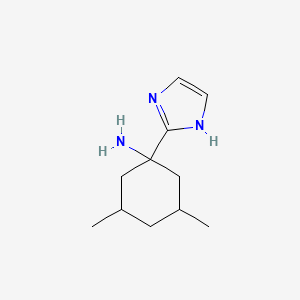

![2-({[2-(2-Hydroxyethoxy)ethyl]amino}methyl)phenol](/img/structure/B13242327.png)
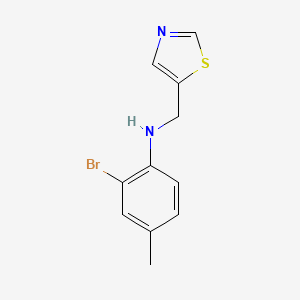
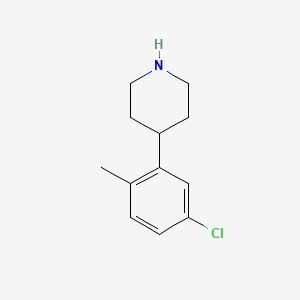
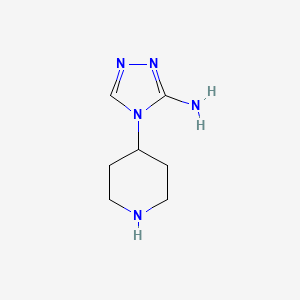
![2-[(2-Aminoethyl)(methyl)amino]-N,N-dimethylacetamide](/img/structure/B13242355.png)
